molecular formula C13H10Cl2N2O4S B14528212 N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide CAS No. 62547-29-9

N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide

Cat. No.: B14528212
CAS No.: 62547-29-9
M. Wt: 361.2 g/mol
InChI Key: DABBPVILKJEQEB-UHFFFAOYSA-N
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Description

N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound is characterized by the presence of an aminobenzene sulfonyl group and a dichloro-hydroxybenzamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3,5-dichloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, sulfinyl derivatives, and various substituted benzamides .

Scientific Research Applications

N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.

    Medicine: It has potential therapeutic applications in treating bacterial infections and inflammatory diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminobenzene-1-sulfonyl)-3,5-dichloro-2-hydroxybenzamide is unique due to its dichloro-hydroxybenzamide moiety, which enhances its chemical stability and biological activity compared to other sulfonamides. This structural feature allows for more effective inhibition of bacterial enzymes and broader antibacterial spectrum .

Properties

CAS No.

62547-29-9

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-3,5-dichloro-2-hydroxybenzamide

InChI

InChI=1S/C13H10Cl2N2O4S/c14-7-5-10(12(18)11(15)6-7)13(19)17-22(20,21)9-3-1-8(16)2-4-9/h1-6,18H,16H2,(H,17,19)

InChI Key

DABBPVILKJEQEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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